Cas no 1805950-58-6 (3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride)

3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride
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- インチ: 1S/C9H4Cl2F5NO2/c10-1-3-5(7(12)13)4(6(11)18)2-17-8(3)19-9(14,15)16/h2,7H,1H2
- InChIKey: QYOXSVDBFLXQKK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC=C(C(=O)Cl)C=1C(F)F)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 328
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.9
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029077136-1g |
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride |
1805950-58-6 | 97% | 1g |
$1,549.60 | 2022-04-01 |
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride 関連文献
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chlorideに関する追加情報
Introduction to 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride (CAS No. 1805950-58-6) and Its Applications in Modern Chemical Biology
3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride, identified by the CAS number 1805950-58-6, is a highly versatile and synthetically valuable intermediate in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including a chloromethyl group, a difluoromethyl substituent, and a trifluoromethoxy moiety on a pyridine backbone—has garnered significant attention due to its broad utility in the synthesis of biologically active molecules.
The presence of the chloromethyl group (–CH₂Cl) makes this compound an excellent electrophile, facilitating nucleophilic addition reactions that are pivotal in constructing complex molecular architectures. This feature is particularly valuable in the development of drug candidates, where precise functionalization is often required to achieve desired pharmacological properties. Additionally, the difluoromethyl group (–CF₂) is a well-documented pharmacophore that enhances metabolic stability, lipophilicity, and binding affinity in many therapeutic agents. Its incorporation into drug molecules has been extensively studied for improving drug efficacy and duration of action.
The trifluoromethoxy group (–OCF₃) further contributes to the compound’s synthetic appeal by serving as a stable leaving group in various transformations and by influencing electronic properties, thereby modulating reactivity. These structural elements collectively render 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride a cornerstone in the synthesis of heterocyclic compounds, which are prevalent in modern medicinal chemistry.
In recent years, this compound has found applications in the development of novel therapeutic agents targeting various diseases. For instance, its pyridine core is a common scaffold in kinase inhibitors, which play a crucial role in cancer therapy. The combination of electron-withdrawing groups such as the difluoromethyl and trifluoromethoxy substituents enhances binding interactions with biological targets, improving drug potency. Moreover, the reactivity of the chloromethyl group allows for further derivatization into more complex molecules, enabling researchers to fine-tune pharmacokinetic profiles.
Advances in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies indicate that modifications involving the chloromethyl, difluoromethyl, and trifluoromethoxy groups can significantly alter binding affinities and selectivity profiles. These insights have guided the design of next-generation drugs with improved therapeutic outcomes. Additionally, green chemistry principles have been increasingly applied to optimize synthetic routes for this intermediate, emphasizing sustainability and reducing environmental impact.
The pharmaceutical industry has also leveraged this compound in the development of vaccines and biologics. Its ability to serve as a crosslinking agent or a precursor for peptidomimetics has opened new avenues for immunotherapy research. Recent studies have demonstrated its role in generating novel vaccine adjuvants, where structural modifications enhance immune responses without compromising safety.
Another emerging application lies in materials science, where derivatives of this compound have been explored for their potential as ligands in catalytic systems. The unique electronic properties imparted by fluorinated groups enable precise tuning of catalytic activity, making it valuable for asymmetric synthesis—a critical step in producing enantiomerically pure pharmaceuticals.
From a synthetic chemistry perspective, 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride exemplifies the power of multifunctional intermediates in streamlining complex syntheses. Recent methodologies have focused on enhancing reaction efficiency while minimizing side products, leveraging palladium-catalyzed cross-coupling reactions or transition-metal-mediated transformations to access target molecules with high fidelity.
The future prospects for this compound remain promising as research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry are driving innovation, ensuring that compounds like 3-(Chloromethyl)-4-(difluoromethyl)-2-(trifluoromethoxy)pyridine-5-carbonyl chloride continue to play a pivotal role in advancing chemical biology and pharmaceutical sciences.
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